Tert-butyl 2-(piperidin-4-yl)acetate
Overview
Description
Tert-butyl 2-(piperidin-4-yl)acetate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anionic Condensations : In the study by Vol’eva et al. (2008), reactions of certain hydroxybenzaldehydes, including those related to Tert-butyl 2-(piperidin-4-yl)acetate, were examined. They identified products like 3,5-di-tert-butyl-4-hydroxycinnamic acid and others, indicating the compound's role in complex chemical transformations (Vol’eva et al., 2008).
Catalysis in Acylation Chemistry : Mennenga et al. (2015) investigated the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, which is relevant to the chemistry of this compound. Their research focused on the compound's role in catalyzing the acylation of tert-butanol (Mennenga et al., 2015).
Synthesis of Biologically Active Compounds : Yamashita et al. (2015) described the synthesis of a compound with a 2-phenyl-2-(piperidin-4-yl)ethanol moiety, highlighting the significance of this compound derivatives in creating biologically active molecules (Yamashita et al., 2015).
Intermediate in Drug Synthesis : Kong et al. (2016) synthesized a derivative of this compound as an important intermediate in the synthesis of crizotinib, an anticancer drug. This research underscores the compound's utility in pharmaceutical synthesis (Kong et al., 2016).
Anticancer Drug Intermediates : Zhang et al. (2018) developed a synthetic method for Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, which relates to the chemistry of this compound (Zhang et al., 2018).
Fungicidal Activity : Mao et al. (2013) synthesized novel compounds related to this compound, displaying fungicidal activity. This indicates potential applications in agriculture and biochemistry (Mao et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that the mode of action can vary depending on the specific target and the biological context .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse and depend on a variety of factors, including the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIZEPNWNXJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634662 | |
Record name | tert-Butyl (piperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180182-07-4 | |
Record name | tert-Butyl (piperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.